Bindarit-d5 is synthesized through the deuteration of the parent compound, Bindarit. The synthesis typically involves replacing specific hydrogen atoms with deuterium to create a stable isotope variant that can be used in various research applications, particularly in pharmacokinetic studies and metabolic tracing. Bindarit belongs to the class of indazole derivatives and is primarily classified as an anti-inflammatory agent.
The synthesis of Bindarit-d5 involves several key steps:
Bindarit-d5 maintains a similar molecular structure to its parent compound, Bindarit, with the primary difference being the presence of deuterium atoms. The molecular formula for Bindarit is CHNO, while the deuterated form would be represented as CHDNO. This isotopic substitution allows researchers to track the compound's behavior in biological systems more effectively.
Bindarit-d5 primarily functions through its inhibitory action on MCP-1 synthesis. In vitro studies have demonstrated that it can significantly reduce MCP-1 levels in various cell types when exposed to inflammatory stimuli such as lipopolysaccharides (LPS). The compound's mechanism involves blocking transcriptional activation pathways that lead to MCP-1 production, thereby reducing monocyte recruitment to sites of inflammation .
The mechanism of action for Bindarit-d5 centers on its ability to inhibit MCP-1 synthesis:
Bindarit-d5 exhibits properties similar to those of its parent compound:
These properties make it suitable for various experimental applications, particularly in pharmacological studies where tracking metabolic pathways is essential.
Bindarit-d5 has several important applications in scientific research:
Bindarit-d5 (2-[(1-(benzyl-d5)-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) represents a strategically deuterated analog of the anti-inflammatory compound bindarit. The molecular structure features five deuterium atoms (D5) specifically incorporated at the ortho and meta positions of the benzyl ring (Fig. 1), while preserving the core indazole-3-yl methoxy scaffold and carboxylic acid moiety of the parent molecule [3] [6]. This selective deuteration yields a molecular weight of 329.40 g/mol (C19H15D5N2O3), with the deuteration sites chosen based on metabolic vulnerability analyses indicating that oxidative metabolism primarily occurs on the benzyl ring in humans [9]. The deuteration strategy specifically targets positions where carbon-hydrogen bond cleavage constitutes the rate-limiting step in metabolic transformations, thereby maximizing potential kinetic isotope effects (KIEs) [9].
Table 1: Structural and Physicochemical Properties of Bindarit-d5
Property | Specification |
---|---|
Molecular Formula | C19H15D5N2O3 |
Molecular Weight | 329.40 g/mol |
Deuteration Sites | Benzyl ring (ortho and meta positions) |
Deuteration Degree | Pentadeuterated (d5) |
CAS Number | 162641945 |
Solubility Profile | 10 mM in DMSO |
The structural conservation between bindarit and its deuterated analog is nearly complete, with minimal steric alterations (C-D bond length: ~1.207 Å vs C-H: ~1.212 Å). However, subtle physicochemical differences emerge, including a marginally reduced lipophilicity profile (ΔlogP ≈ -0.03) and potential pKa modifications of the carboxylic acid group, though these alterations are not anticipated to significantly impact target engagement [5] [9]. The deuteration approach exemplifies the precision labeling paradigm where deuterium placement is guided by detailed metabolic mapping rather than uniform hydrogen replacement [7] [9].
Bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) belongs to the indazole derivative class with documented immunosuppressive properties through selective modulation of monocyte chemotactic proteins (MCPs) [1] [10]. Its primary pharmacological action involves the transcriptional inhibition of CC chemokine ligands, particularly CCL2/MCP-1, CCL7/MCP-3, and CCL8/MCP-2, which are pivotal mediators in inflammatory cell recruitment [8] [10]. This specificity distinguishes bindarit from broad-spectrum anti-inflammatories, as it does not significantly inhibit cytokines like IL-1β or TNF-α [10].
Table 2: Pharmacological Mechanisms and Therapeutic Implications of Bindarit
Mechanistic Aspect | Specificity/Outcome | Therapeutic Implications |
---|---|---|
Primary Molecular Target | MCP-1/CCL2 transcription suppression | Reduced monocyte infiltration |
Key Chemokine Inhibition | CCL2, CCL7, CCL8 | Disruption of inflammatory cell recruitment |
Novel Protein Interaction | FABP4 binding (Ki = 19-60 μM) | Altered nuclear localization & PPARγ signaling |
Downstream Effects | ↓ RANKL/OPG ratio; ↓ Osteoclastogenesis | Prevention of pathological bone loss |
Disease Models | Lupus nephritis, diabetic nephropathy, viral arthritis | Phase II clinical validation (NCT01109212) |
A breakthrough in understanding bindarit's mechanism revealed its functional interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone protein [4]. Competitive binding assays demonstrated bindarit displaces endogenous ligands ([3H]-oleic acid Ki = 19 ± 3 μM; [3H]-arachidonic acid Ki = 60 ± 17 μM), leading to increased FABP4 expression and nuclear translocation. This triggers PPARγ-dependent pathways and modulates p38 MAPK phosphorylation, ultimately influencing chemokine production in a differential manner—suppressing MCP-1 while enhancing IL-8 release in LPS-stimulated monocytes [4].
Therapeutically, bindarit demonstrates efficacy across inflammatory pathologies. In alphavirus infection models (e.g., chikungunya), it ameliorated virally induced bone loss by normalizing the RANKL/OPG ratio and reducing osteoclastogenesis [8]. Phase II clinical trials (NCT01109212) confirmed its potential in autoimmune nephropathies, demonstrating significant reductions in urinary CCL2 and albumin excretion in lupus nephritis and diabetic nephropathy patients [10]. This multi-pathway engagement establishes bindarit as a unique immunomodulator with complex pharmacological behavior beyond simple chemokine suppression.
The strategic incorporation of deuterium into pharmaceuticals serves two primary objectives in drug metabolism research: metabolic stabilization through the deuterium kinetic isotope effect (DKIE) and tracer utility for precise metabolite tracking [5] [9]. The DKIE arises from the greater bond dissociation energy required for C-D cleavage (~1.2-1.5 kcal/mol) compared to C-H bonds, potentially attenuating reaction rates when bond breaking is the rate-limiting step [7] [9]. For bindarit-d5, deuteration at the benzyl ring specifically targets oxidative metabolism hotspots where hydroxylation constitutes a primary clearance pathway [9].
The magnitude of DKIE is system-dependent and influenced by several factors:
Bindarit-d5 exemplifies the targeted deuteration approach where isotopic substitution focuses on known metabolic soft spots rather than global hydrogen replacement. This strategy maximizes the probability of observing clinically relevant pharmacokinetic changes while minimizing structural perturbation [5] [7]. Analytically, the mass shift introduced by five deuterium atoms creates a distinct spectroscopic signature (Δm/z = +5), enabling unambiguous differentiation between parent drug and metabolites in mass spectrometry-based assays [5]. This facilitates comprehensive metabolic mapping without radioactive labels, as demonstrated in studies of similarly deuterated drugs like deucravacitinib [5].
The evolution from deuterium switches (e.g., deutetrabenazine) to de novo deuterated drugs (e.g., deucravacitinib) underscores deuterium's emerging role in rational drug design rather than merely as a life-cycle management tool [5]. Bindarit-d5 occupies a strategic position in this continuum—serving both as a mechanistic probe for understanding bindarit's disposition and as a potential candidate for enhanced metabolic stability should significant DKIE manifest in vivo.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: